molecular formula C15H20N2O2S2 B2768401 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 941977-59-9

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2768401
CAS No.: 941977-59-9
M. Wt: 324.46
InChI Key: DKQFZASUWMJNDT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with dimethylamine to form 2-(dimethylamino)-2-(thiophen-2-yl)ethyl bromide.

    Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-4-methylbenzenesulfonamide: Lacks the thiophene ring, which may reduce its binding affinity in certain applications.

    N-(2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the dimethylamino group, potentially affecting its solubility and reactivity.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is unique due to the presence of both the dimethylamino group and the thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-12-6-8-13(9-7-12)21(18,19)16-11-14(17(2)3)15-5-4-10-20-15/h4-10,14,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFZASUWMJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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